An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule in published literature, this guide combines information on closely related analogs with established principles of chemical reactivity and synthesis to offer a valuable resource for researchers.
Core Chemical Properties
5-Bromo-2-methyl-2H-indazole-3-carbaldehyde is a substituted indazole, a bicyclic aromatic heterocycle. The presence of the bromine atom, the N-methyl group, and the aldehyde functionality at the 3-position dictates its chemical behavior and potential applications.
Table 1: Physicochemical Properties of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde
| Property | Value | Source |
| CAS Number | 1251023-52-5 | [1][2] |
| Molecular Formula | C₉H₇BrN₂O | [1][2] |
| Molecular Weight | 239.07 g/mol | [1][2] |
| Appearance | Not specified in literature (likely a solid) | N/A |
| Melting Point | Not specified in literature | N/A |
| Boiling Point | Not specified in literature | N/A |
| Solubility | Not specified in literature | N/A |
Synthesis and Experimental Protocols
Proposed Two-Step Synthesis
The proposed synthesis involves two key steps:
-
Nitrosation of 5-bromoindole to form 5-bromo-1H-indazole-3-carbaldehyde.
-
Regioselective N-methylation of the resulting 1H-indazole to yield the target 2H-indazole isomer.
Step 1: Synthesis of 5-bromo-1H-indazole-3-carbaldehyde
This protocol is adapted from the optimized procedure for the nitrosation of indoles.[3]
Materials:
-
5-bromoindole
-
Sodium nitrite (NaNO₂)
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Hydrochloric acid (HCl, 2N aqueous solution)
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Acetone
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve 5-bromoindole (1 equivalent) in acetone in a reaction vessel.
-
Cool the solution to a temperature between -10°C and 0°C.
-
Slowly add a solution of sodium nitrite (8 equivalents) in water to the stirred reaction mixture, ensuring the temperature is maintained below 20°C.
-
While vigorously stirring, slowly add a 2N aqueous solution of hydrochloric acid, keeping the internal temperature between 0°C and 20°C.
-
After the addition is complete, continue stirring the solution at 20°C for an additional 3 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the acetone, keeping the temperature below 35°C.
-
Collect the resulting solid by filtration.
-
Suspend the solid in cold (-10°C) dichloromethane and stir for 30 minutes at -5°C.
-
Filter the solid and dry it under a vacuum at 40°C to obtain 5-bromo-1H-indazole-3-carbaldehyde.[1]
Characterization Data for 5-bromo-1H-indazole-3-carbaldehyde:
-
Appearance: Brown solid.[1]
-
¹H NMR (300 MHz, DMSO-d₆): δ 14.37 (br s, 1H), 10.18 (s, 1H), 8.27 (d, J = 1.5 Hz, 1H), 7.71 (d, J = 8.8 Hz, 1H), 7.63 (dd, J = 1.5, 8.8 Hz, 1H).[1]
-
Mass Spectrometry (ESI-MS): m/z 225 (M+H)⁺.[1]
Step 2: N-methylation of 5-bromo-1H-indazole-3-carbaldehyde
The regioselective N-alkylation of indazoles can be challenging, often yielding a mixture of N1 and N2 isomers. However, specific conditions can favor the formation of the 2H-indazole. A general method for N2-alkylation of 1H-indazoles involves the use of alkylating agents in the presence of a base.[4]
Materials:
-
5-bromo-1H-indazole-3-carbaldehyde
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., DMF, acetonitrile)
Procedure:
-
To a solution of 5-bromo-1H-indazole-3-carbaldehyde (1 equivalent) in a suitable solvent, add the base (1.1-1.5 equivalents).
-
Stir the mixture at room temperature for a short period.
-
Add the methylating agent (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the N1 and N2 isomers and obtain the pure 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde.
References
- 1. 5-BROMO-1H-INDAZOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde | 1251023-52-5 [sigmaaldrich.cn]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2H-Indazole synthesis [organic-chemistry.org]
